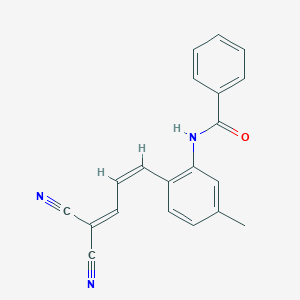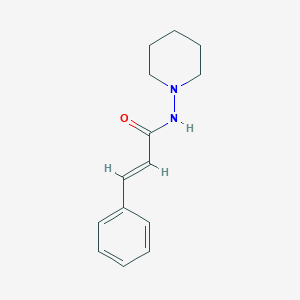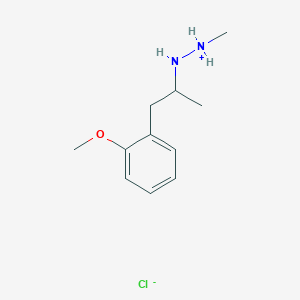![molecular formula C14H12O3S B217719 Acide 2-thiophèneacétique, α-[(4-méthoxyphényl)méthylène]- CAS No. 104314-01-4](/img/structure/B217719.png)
Acide 2-thiophèneacétique, α-[(4-méthoxyphényl)méthylène]-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of 2-thiopheneacetic acid involves enabling thiophene as a raw material and formaldehyde react with hydrochloric acid . Another method involves adding thiophene, methylbenzene, and anhydrous aluminium chloride to a reaction container, adding methyl chloroacetate dropwise while heating to 50-60°C .Molecular Structure Analysis
The molecular structure of “2-Thiopheneacetic acid, α-[(4-methoxyphenyl)methylene]-” is complex, contributing to its high perplexity. The structure has been characterized by IR and Raman spectroscopy .Applications De Recherche Scientifique
Extraction en phase solide magnétique (MSPE)
Le composé a été utilisé dans la préparation d’un revêtement de poly(acide 2-thiophèneacétique) sur des nanoparticules de magnétite. Ce revêtement aide à l’extraction en phase solide magnétique sélective des alcaloïdes canthin-6-one dans Eurycoma longifolia, une herbe médicinale . Le processus implique une polymérisation oxydative d’auto-assemblage, qui fixe le poly(acide 2-thiophèneacétique) réticulé à la surface des nanoparticules de magnétite. Cette méthode a montré une bonne efficacité d’extraction, une linéarité et une reproductibilité, ce qui en fait une technique précieuse dans l’isolement de composés bioactifs à partir de matrices complexes .
Développement de capteurs
La structure unique des dérivés de l’acide 2-thiophèneacétique permet leur utilisation dans le développement de capteurs. Ces capteurs peuvent détecter l’ADN, les protéines, les petits bio-analytes, les ions métalliques et les tensioactifs en fonction des changements dans les spectres UV-Vis et de photoluminescence. La capacité du composé à subir des transformations conformationnelles lors de la complexation avec des groupes chargés en fait un excellent candidat pour des applications de détection .
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés de l’acide 2-thiophèneacétique sont explorés pour leurs activités biologiques. Ils ont montré un potentiel dans les applications antimicrobiennes, antimalariques, antifongiques et antivirales. La structure du composé joue un rôle crucial dans la synthèse de composés biologiquement actifs, ce qui peut conduire au développement de produits pharmaceutiques avancés ayant des effets biologiques divers .
Science des polymères
Le poly(acide 2-thiophèneacétique) et ses dérivés ont des applications importantes en science des polymères. Ils peuvent être utilisés pour créer des polymères conducteurs avec des propriétés électroniques uniques, adaptés à une utilisation dans des dispositifs électroniques tels que les cellules solaires organiques, les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ organiques (OFET) .
Chimie des matériaux
Les propriétés du composé sont bénéfiques en chimie des matériaux, en particulier dans le développement de matériaux fluorescents. Sa capacité à présenter des émissions de fluorescence en fait un candidat pour la création de matériaux qui nécessitent des propriétés d’émission de lumière spécifiques, comme dans les technologies d’affichage .
In Vivo
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been used in a variety of in vivo studies, including studies of the effect of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- on the immune system and the cardiovascular system. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have a protective effect on the liver in mice. In another study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have anti-inflammatory effects in rats. The compound has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
In Vitro
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has also been studied in a variety of in vitro studies. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have anti-proliferative effects on cancer cells. In another study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to have antioxidant effects. The compound has also been studied for its potential to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body, such as the muscarinic receptors. This binding is thought to lead to the activation of various signaling pathways, which in turn leads to the observed effects of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-.
Activité Biologique
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. It has also been found to have an effect on the immune system, as well as the cardiovascular system.
Biochemical and Physiological Effects
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to have a variety of biochemical and physiological effects. In one study, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This inhibition is thought to be responsible for the anti-inflammatory effects of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-. In addition, 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- has been found to inhibit the activity of the enzyme glutathione-S-transferase (GST), which is involved in the detoxification of various compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is a useful compound for a variety of laboratory experiments. It is non-toxic and has low reactivity, making it ideal for use in a variety of experiments. However, it is important to note that 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- is not suitable for use in all experiments. For example, it is not suitable for use in experiments involving the synthesis of complex organic molecules.
Orientations Futures
The potential applications of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- are vast and the compound has already been studied in a variety of scientific research applications. Future research should focus on further exploring the potential applications of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- and its mechanism of action. In particular, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to inhibit the growth of bacteria and fungi. Finally, further research should focus on exploring the potential of 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and glutathione-S-transferase (GST).
Méthodes De Synthèse
2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- can be synthesized by several methods, including the reaction of a thiophene ring with a 4-methoxyphenylmethylene group. The reaction is typically carried out in aqueous solution in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is generally carried out at room temperature, but the reaction time can be adjusted depending on the desired product. The reaction can also be carried out in the presence of catalysts, such as palladium or ruthenium, to increase the reaction rate.
Safety and Hazards
The safety data sheet (SDS) for “2-Thiopheneacetic acid, α-[(4-methoxyphenyl)methylene]-” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIFYXYZGUQOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407015 | |
| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104314-01-4 | |
| Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)

![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)






![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)


